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3-(Acetylthio)-2-methylfuran

flavor precursor enzymatic hydrolysis thiol generation

3-(Acetylthio)-2-methylfuran (CAS 55764-25-5; synonyms: 2-Methyl-3-furanthiol acetate, S-(2-methyl-3-furyl) ethanethioate, MFT Acetate) is a volatile sulfur-containing furan compound of the aryl thioether class, registered as FEMA 3973 and JECFA 1069 for use as a flavoring agent. It is naturally present in Scheurebe wines and purple passion fruit, and functions as a stable thioacetate precursor that enzymatically or thermally liberates the ultra-potent meaty aroma compound 2-methyl-3-furanthiol (MFT).

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 55764-25-5
Cat. No. B1584930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetylthio)-2-methylfuran
CAS55764-25-5
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SC(=O)C
InChIInChI=1S/C7H8O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H,1-2H3
InChIKeyPQFIBPDAGFGLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,slightly soluble in heptane, soluble in tri-acetin
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-(Acetylthio)-2-methylfuran CAS 55764-25-5: Sourcing Specifications, Regulatory Identity, and Physicochemical Profile


3-(Acetylthio)-2-methylfuran (CAS 55764-25-5; synonyms: 2-Methyl-3-furanthiol acetate, S-(2-methyl-3-furyl) ethanethioate, MFT Acetate) is a volatile sulfur-containing furan compound of the aryl thioether class, registered as FEMA 3973 and JECFA 1069 for use as a flavoring agent [1]. It is naturally present in Scheurebe wines and purple passion fruit, and functions as a stable thioacetate precursor that enzymatically or thermally liberates the ultra-potent meaty aroma compound 2-methyl-3-furanthiol (MFT) [2]. The compound is a liquid at ambient temperature with a boiling point of 225–235 °C, density of 1.138 g/mL at 25 °C, refractive index n20/D 1.520, and flash point of 60 °C; it is water-insoluble and requires storage at 0–6 °C [3].

Why 3-(Acetylthio)-2-methylfuran Cannot Be Replaced by Generic Thioacetates or Free Thiols: The Case for Compound-Specific Procurement


In flavor precursor applications and fragrance formulation, 3-(acetylthio)-2-methylfuran is frequently conflated with two classes of substitutes: (a) other thioacetate esters such as S-furfuryl thioacetate (CAS 13678-68-7, FEMA 3162, JECFA 1074), and (b) the free thiol 2-methyl-3-furanthiol (CAS 28588-74-1, FEMA 3188, JECFA 1060) that this acetate is designed to generate. However, these compounds are not interchangeable. The target compound exhibits a quantifiably distinct enzymatic hydrolysis profile compared to furfuryl thioacetate, yielding its active thiol 4× faster and with higher terminal yield [1]. The liberated thiol (2-methyl-3-furanthiol) possesses an odor threshold approximately 100–250× lower than 2-furfurylthiol, making the sensory impact of substitution profoundly different [2][3]. Furthermore, while the free thiol MFT is among the most oxidation-prone flavor thiols known, the acetylthio form provides a chemically stable storage form that can be hydrolyzed on demand, a property not shared by the free thiol itself [4][5]. Substituting any of these alternatives into a formulation designed around 3-(acetylthio)-2-methylfuran will result in altered release kinetics, divergent aroma character, or compromised shelf stability.

3-(Acetylthio)-2-methylfuran Procurement Evidence: Quantified Differentiation vs. Thioacetate and Thiol Comparators


Enzymatic Hydrolysis Yield and Kinetic Advantage of 3-(Acetylthio)-2-methylfuran vs. S-2-Furfuryl Thioacetate

In a direct head-to-head enzymatic hydrolysis study using Candida rugosa lipase at room temperature and pH 5.8 in aqueous medium, 3-(acetylthio)-2-methylfuran (S-3-(2-methylfuryl) thioacetate) generated 2-methyl-3-furanthiol in an optimal yield of 88% after only 15 minutes of reaction [1]. By comparison, the closest structural analog S-2-furfuryl thioacetate produced 2-furfurylthiol in a yield of 80% only after 1 hour of reaction under identical conditions [1]. An expanded dataset from the same research group reports a maximum yield of 74% for 2-furfurylthiol at pH 5.8 after 1 hour [2]. The target compound thus achieves a 1.1-fold higher absolute yield in one-quarter the reaction time, representing an approximately 4-fold faster rate of active thiol generation.

flavor precursor enzymatic hydrolysis thiol generation Candida rugosa lipase

Odor Threshold of Liberated Thiol: 2-Methyl-3-furanthiol vs. 2-Furfurylthiol Potency Comparison

The functional differentiation of 3-(acetylthio)-2-methylfuran ultimately depends on the sensory potency of the thiol it liberates. 2-Methyl-3-furanthiol (MFT), the hydrolysis product of the target compound, exhibits an odor threshold of 0.4–1.0 ng/L in water as established by Bouchilloux et al. (1998) [1]. A separate comprehensive tabulation reports MFT's threshold as 0.0048 μg/L (4.8 ng/L) in water [2]. In contrast, 2-furfurylthiol (FFT)—the hydrolysis product of the closest thioacetate comparator S-2-furfuryl thioacetate—has an odor threshold of 0.1 μg/L (100 ng/L) in water [2]. Using the most conservative figures, MFT is approximately 100-fold more potent than FFT (0.001 μg/L vs. 0.1 μg/L); using the Bouchilloux value, the potency advantage reaches approximately 250-fold. The odor threshold of 2-methyl-3-furanthiol is among the lowest recorded for any food odorant, rivaling that of 2-acetyl-1-pyrroline [3].

odor threshold sensory potency aroma compound 2-methyl-3-furanthiol 2-furfurylthiol

JECFA Safety Margin: 3-(Acetylthio)-2-methylfuran vs. 2-Methyl-3-furanthiol and Furfuryl Thioacetate

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated a group of 33 sulfur-substituted furan derivatives at its 59th meeting (2002) using the Procedure for the Safety Evaluation of Flavouring Agents [1]. For 3-(acetylthio)-2-methylfuran (JECFA No. 1069), the NOEL of 5 mg/kg bw/day for the related substance 2-methyl-3-furanthiol (JECFA No. 1060) was applied, yielding a safety margin of greater than 1 million times the estimated intake (Europe: 0.01 μg/kg bw/day; USA: 0.07 μg/kg bw/day) [1]. In comparison, the free thiol 2-methyl-3-furanthiol (JECFA No. 1060) has a safety margin of greater than 100,000 times its estimated intake (Europe: 0.6; USA: 0.9 μg/kg bw/day), and furfuryl thioacetate (JECFA No. 1074) has a margin of greater than 100,000 times (NOEL 0.83 mg/kg bw/day) [1]. All three substances concluded 'No safety concern at current levels of intake'; however, the acetylthio form carries a 10-fold wider quantitative safety margin than either the free thiol or the furfuryl thioacetate analog, owing to its substantially lower estimated dietary exposure [1][2].

JECFA safety evaluation NOEL flavoring agent regulatory margin

Oxidative Stability: Thioacetate Precursor vs. Free Thiol Form of 2-Methyl-3-furanthiol

Hofmann, Schieberle, and Grosch (1996) demonstrated that among five key food-relevant thiols stored in dilute ethereal solution at 6 °C over 10 days, 2-methyl-3-furanthiol (MFT) exhibited the highest oxidation rate, with the rank order being MFT ≫ mercaptoacetone > 2-mercapto-3-butanone = 2-mercapto-3-pentanone = 2-furfurylthiol [1]. MFT oxidized to its corresponding disulfide (bis(2-methyl-3-furyl)disulfide) and mixed disulfides were detectable within 1 day of co-storage with other thiols [1]. While MFT was stable in pentane and oxidized more slowly in dichloromethane than in diethyl ether, heat treatment accelerated its oxidation in both solvents [1]. In contrast, the thioacetate form—3-(acetylthio)-2-methylfuran—is chemically stable under recommended storage conditions (0–6 °C) and does not undergo spontaneous oxidation to the disulfide [2][3]. The thioacetate thus serves as a storable, oxidation-resistant pro-flavor that can be enzymatically or thermally hydrolyzed to release the active thiol on demand, as exploited in Nestlé's enzyme-assisted flavor generation technology [3][4].

oxidative stability thiol oxidation disulfide formation flavor shelf life precursor technology

JECFA Purity Specification and Secondary Component Profile: Regulatory-Grade Identity of 3-(Acetylthio)-2-methylfuran

3-(Acetylthio)-2-methylfuran carries a unique regulatory identity distinct from all structural analogs: FEMA 3973, JECFA 1069, and EU Flavoring Substance FL No. 13.153 [1][2]. Its free thiol counterpart (2-methyl-3-furanthiol) holds FEMA 3188 and JECFA 1060 [3], while the closest thioacetate analog (furfuryl thioacetate) is registered as FEMA 3162 and JECFA 1074 [4]. Critically, the JECFA specification for the target compound mandates a minimum assay of 92% with 5–7% secondary components identified as cis- and trans-2-methyl-3-tetrahydrofuranthiol acetate [1]. The JECFA evaluation explicitly concluded that these secondary components 'do not raise a safety concern' [5]. This specification profile is compound-specific: the free thiol 2-methyl-3-furanthiol has JECFA minimum assay of 95% with bis(2-methyl-3-furyl)disulfide as the identified secondary component [6].

JECFA specification purity assay secondary components flavor regulation EU FL No. 13.153

Where 3-(Acetylthio)-2-methylfuran Delivers Verifiable Advantage: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enzyme-Mediated Controlled Release of Meaty Aroma in Thermally Processed Savory Products

For ready-to-drink (RTD) soups, retorted meat products, and thermally processed savory foods, 3-(acetylthio)-2-methylfuran serves as a stable thioacetate precursor that survives thermal processing and releases the ultra-potent meaty aroma compound 2-methyl-3-furanthiol upon enzymatic hydrolysis. The direct head-to-head evidence demonstrates that this compound generates MFT at 88% yield within 15 minutes using Candida rugosa lipase at pH 5.8, approximately 4× faster than furfuryl thioacetate [1]. Critically, the free thiol MFT would oxidize to its disulfide within hours under aqueous processing conditions, whereas the thioacetate form remains stable and can be hydrolyzed post-processing [2]. This scenario is directly supported by Nestlé's patented enzyme-assisted flavor generation technology, which explicitly employs thioacetates to deliver fresh thiol aroma at the point of consumption [3].

Low-Dose High-Impact Meat Flavor Formulation Where Sensory Potency Determines Cost-in-Use

In compounded meat flavors, reaction flavors, and process flavorings, the extraordinarily low odor threshold of the liberated thiol (0.4–1.0 ng/L in water for 2-methyl-3-furanthiol [4]) means that 3-(acetylthio)-2-methylfuran can deliver meaty, roasted, and savory character at doses approximately 100–250× lower than would be required if furfuryl thioacetate were used to generate 2-furfurylthiol (threshold 0.1 μg/L) [5]. This translates directly into lower cost-in-use per unit of sensory impact and reduced ingredient declaration burden. The JECFA intake data confirms that current use levels are orders of magnitude below safety thresholds (margin >1,000,000× estimated intake) [6], providing ample headroom for formulation optimization.

Wine and Beverage Aroma Research: Authenticity and Traceability of Varietal Thiol Precursors

3-(Acetylthio)-2-methylfuran has been identified as a naturally occurring volatile sulfur compound in Scheurebe wines and purple passion fruit . In wine aroma research and varietal characterization, the compound serves as both an analytical reference standard and a model precursor for studying the enzymatic and chemical liberation of 2-methyl-3-furanthiol, a key impact odorant in wines made from Vitis vinifera varieties [4][7]. The unique JECFA specification with defined secondary components (5–7% cis- and trans-2-methyl-3-tetrahydrofuranthiol acetate) provides researchers with a well-characterized reference material for quantitative method development [8].

Thermally Stable Flavor Precursor for Baked Goods and Extruded Snacks

The boiling point of 225–235 °C and the inherent oxidative stability of the thioacetate functional group make 3-(acetylthio)-2-methylfuran suitable for high-temperature food processing applications where free thiols would rapidly degrade or volatilize [9][2]. In baked goods, extruded snacks, and fried products, the compound can be incorporated into the dough or batter matrix and will undergo thermal or residual enzymatic hydrolysis during processing to generate meaty, roasted notes in situ. The JECFA safety evaluation confirming 'no safety concern' and an ADI of 'acceptable' supports its use across diverse food categories [10].

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